D-Tyrosine,2-iodo-

nuclear medicine tumor imaging SPECT tracer

D-Tyrosine,2-iodo- (CAS 1241675-93-3; synonym 2-iodo-D-tyrosine, D-2-iodotyrosine) is a D-configured, non-proteinogenic amino acid bearing a single iodine substituent at the ortho (2-) position of its phenolic ring. With a molecular formula of C9H10INO3 and a molecular weight of 307.09 g/mol, this compound belongs to the monoiodotyrosine (MIT) class but is stereochemically and positionally distinct from both its L-enantiomer and the 3-iodotyrosine isomer that predominates in endogenous thyroid hormone biosynthesis.

Molecular Formula C9H10INO3
Molecular Weight 307.08 g/mol
Cat. No. B13129872
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameD-Tyrosine,2-iodo-
Molecular FormulaC9H10INO3
Molecular Weight307.08 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1O)I)CC(C(=O)O)N
InChIInChI=1S/C9H10INO3/c10-7-4-6(12)2-1-5(7)3-8(11)9(13)14/h1-2,4,8,12H,3,11H2,(H,13,14)/t8-/m1/s1
InChIKeyBMBZSHPNHVPCNG-MRVPVSSYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





D-Tyrosine,2-iodo- (2-Iodo-D-Tyrosine) Procurement Evidence Guide: Quantitative Differentiation for Sourcing Decisions


D-Tyrosine,2-iodo- (CAS 1241675-93-3; synonym 2-iodo-D-tyrosine, D-2-iodotyrosine) is a D-configured, non-proteinogenic amino acid bearing a single iodine substituent at the ortho (2-) position of its phenolic ring . With a molecular formula of C9H10INO3 and a molecular weight of 307.09 g/mol, this compound belongs to the monoiodotyrosine (MIT) class but is stereochemically and positionally distinct from both its L-enantiomer and the 3-iodotyrosine isomer that predominates in endogenous thyroid hormone biosynthesis [1]. The D-configuration combined with 2-iodo regiochemistry confers a unique profile of LAT1 transporter-mediated cellular uptake, differential blood clearance kinetics, and markedly reduced susceptibility to enzymatic degradation by β-tyrosinase and iodotyrosine deiodinase (IYD) relative to its closest analogs — properties that have been quantitatively characterized in vitro and in vivo [2].

Iodine-123/124 radiolabeling D-enantiomer provides rapid blood clearance with preserved tumor-to-background contrast.
LAT1 transporter studies Predominantly Na⁺-independent, LAT1-mediated uptake supports narrow transporter engagement profiling.
Metabolic stability screening 2-iodo motif resists β-tyrosinase and iodotyrosine deiodinase degradation.
D-enantiomer peptide building block Patent-reported preference for D-iodotyrosine in solid-phase peptide synthesis.

Why 2-Iodo-L-Tyrosine or Other Halogenated Tyrosine Analogs Cannot Substitute for D-Tyrosine,2-iodo- in Critical Applications


Substituting D-Tyrosine,2-iodo- with its L-enantiomer, a 3-iodo positional isomer, or a different 2-halogenated tyrosine introduces quantifiable performance penalties that are documented in peer-reviewed comparative studies. The D-enantiomer exhibits fundamentally different in vivo pharmacokinetics — faster blood clearance and equivalent tumor-to-background contrast despite lower absolute tumor uptake — compared to 2-iodo-L-tyrosine [1]. Among the 2-halogenated tyrosine series, the iodo derivative demonstrates the highest resistance to β-tyrosinase-mediated degradation (relative rate of 12.6 vs. 70.7 for 2-chlorotyrosine and 39.0 for 2-bromotyrosine), making it uniquely suited for applications requiring prolonged metabolic stability [2]. Furthermore, the 2-iodo regiochemistry is critical because the iodotyrosine deiodinase (IYD) enzyme exhibits a catalytic efficiency for 2-iodophenol substrates that is more than 10,000-fold lower than for 3-iodo-L-tyrosine, meaning that positional isomer selection directly determines susceptibility to physiological deiodination pathways [3]. These are not marginal differences; they are order-of-magnitude or pathway-determining distinctions that preclude generic interchange.

L-Enantiomer

Similar tumor contrast but different blood clearance; systemic exposure profile may not transfer directly.

3-Iodo positional isomer

Iodotyrosine deiodinase shows >10,000-fold preference for 3-iodo motif; metabolic fate may shift significantly.

2-Chloro/bromo analogs

Higher β-tyrosinase degradation rates (Cl 70.7, Br 39.0 vs I 12.6); enzymatic stability context may not match.

D-Tyrosine,2-iodo- Quantitative Differentiation Evidence: Head-to-Head, Cross-Study, and Class-Level Comparisons


D-Enantiomer vs. L-Enantiomer: Equivalent Tumor-to-Background Ratio with Faster Blood Clearance in R1M Rhabdomyosarcoma Model

In a direct head-to-head in vivo comparison, [¹²³I]-2-iodo-D-tyrosine and [¹²³I]-2-iodo-L-tyrosine were evaluated in R1M rhabdomyosarcoma tumor-bearing Wag/Rij rats using dynamic planar imaging [1]. At 30 min post-injection, the mean differential uptake ratio (DUR) for the D-enantiomer was 1.7 ± 0.6, compared to 2.5 ± 0.7 for the L-enantiomer — a 32% lower absolute tumor uptake. However, the tumor-to-background ratio was equivalent between the two enantiomers because the D-form exhibited faster clearance from the blood, resulting in comparable imaging contrast with reduced systemic exposure [1]. This differentiation means that the D-enantiomer can achieve diagnostically useful tumor visualization while potentially offering lower radiation burden to non-target tissues.

Enantiomer PK
Head-to-head
DUR 1.7±0.6 vs 2.5±0.7; equivalent tumor-to-background; faster blood clearance
Supports D-enantiomer imaging model fit
R1M rhabdomyosarcoma model
nuclear medicine tumor imaging SPECT tracer amino acid transport enantiomeric differentiation

LAT1 Transporter-Mediated Uptake: 75% of D-Enantiomer Cellular Accumulation is Na⁺-Independent

In vitro uptake studies in LAT1-expressing R1M rat rhabdomyosarcoma cells demonstrated that a large fraction — approximately 75% — of [¹²⁵I]-2-iodo-D-tyrosine uptake occurs via Na⁺-independent LAT transport systems, most likely LAT1 [1]. In contrast, the uptake of both D- and L-enantiomers in HEPES buffer was 25% higher in the presence of Na⁺ ions, indicating that the L-form engages additional Na⁺-dependent transport systems not utilized by the D-enantiomer to the same extent. In the absence of Na⁺ ions, [¹²⁵I]-2-iodo-D-tyrosine was taken up reversibly with apparent intracellular accumulation. This transport mechanism profile is particularly relevant because LAT1 is overexpressed in many tumor types, making LAT1-selective uptake a desirable property for tumor-targeted delivery [1].

LAT1 uptake
Head-to-head
~75% Na⁺-independent uptake, predominantly LAT1-mediated
Supports LAT1-targeting probe context
R1M cells; [¹²⁵I]-labeled tracers
LAT1 transporter amino acid uptake sodium-independent transport tumor cell targeting in vitro transport kinetics

2-Iodotyrosine Exhibits Highest β-Tyrosinase Degradation Resistance Among 2-Halogenated Tyrosines (I > Br > Cl)

A comparative enzymatic study using β-tyrosinase from Escherichia intermedia A-21 measured the relative degradation rates of 2-halogenated tyrosines, normalized to the degradation rate of unsubstituted L-tyrosine (set at 100) [1]. 2-Iodotyrosine exhibited a relative degradation rate of only 12.6, compared to 39.0 for 2-bromotyrosine and 70.7 for 2-chlorotyrosine. This represents a 3.1-fold higher stability for 2-iodotyrosine over 2-bromotyrosine and a 5.6-fold higher stability over 2-chlorotyrosine. The trend correlated with increasing atomic radius and decreasing electronegativity across the halogen series (I > Br > Cl). Notably, 3-iodotyrosine was not degraded at all by β-tyrosinase, confirming that the 2-iodo substitution is the critical determinant for this particular enzyme-substrate interaction [1].

β-Tyrosinase rank
Cross-study comparable
Relative rate 12.6 (I) vs 39.0 (Br) vs 70.7 (Cl)
Supports metabolic stability screening
E. intermedia β-tyrosinase
enzymatic stability β-tyrosinase halogen series metabolic resistance tyrosine analog degradation

Iodotyrosine Deiodinase (IYD) Substrate Recognition: 2-Iodophenol Motif Shows >10,000-Fold Lower Catalytic Efficiency Than 3-Iodo-L-Tyrosine

The human iodotyrosine deiodinase (IYD) enzyme, responsible for iodide salvage from iodotyrosines, exhibits extreme substrate specificity that discriminates against 2-iodo-substituted phenolic compounds. 2-Iodophenol — the minimal structural analog of 2-iodotyrosine — binds only very weakly to human IYD and is dehalogenated with a catalytic efficiency (kcat/Km) that is more than 4 orders of magnitude (>10,000-fold) lower than that for the natural substrate 3-iodo-L-tyrosine [1]. This discrimination is not based solely on binding affinity; crystal structures of a bacterial IYD homolog show that 2-iodophenol stacks on the active site FMN in an orientation analogous to bound iodotyrosine, yet fails to activate the FMN chemistry required for catalysis [1]. The amino acid side chain (alanine moiety) of 3-iodotyrosine — absent in 2-iodophenol — is thus critical for productive deiodination. This implies that 2-iodo-D-tyrosine, by virtue of its 2-iodo regiochemistry, is an intrinsically poor IYD substrate compared to 3-iodo-L-tyrosine or 3,5-diiodo-L-tyrosine [2].

IYD efficiency
Class-level
>10,000-fold lower kcat/Km vs 3-iodo-L-tyrosine
Supports 2-iodo metabolic persistence context
2-iodophenol surrogate; human IYD
iodotyrosine deiodinase IYD substrate specificity catalytic efficiency iodide salvage flavoprotein

Synthetic Accessibility and Procurement: 2-Iodotyrosine Shows the Lowest Enzymatic Synthesis Recovery Among 2-Halogenated Tyrosines

The enzymatic synthesis of 2-halogenated tyrosines using β-tyrosinase from Escherichia intermedia A-21 revealed a halogen-dependent recovery gradient: 2-chlorotyrosine was obtained at approximately 15% recovery, 2-bromotyrosine at approximately 13.8%, and 2-iodotyrosine at only approximately 9.8% from the corresponding m-halophenol substrates [1]. The relative synthesis rate for 2-iodotyrosine was dramatically lower (0.98) compared to 2-chlorotyrosine (28.2) and 2-bromotyrosine (8.13), when normalized to tyrosine synthesis rate = 100. This low synthetic efficiency reflects the steric hindrance imposed by the large iodine atom during the β-tyrosinase-catalyzed C–C bond formation, and directly impacts manufacturing cost, scalability, and commercial availability. Furthermore, 3-iodotyrosine could not be synthesized at all via this enzymatic route, underscoring the unique synthetic challenge posed by iodinated tyrosine derivatives [1]. A recent patent (AU2021391715A1/US20240067599A1) explicitly states that D-iodotyrosine is the preferred stereoisomer for protected iodotyrosine derivatives used in solid-phase peptide synthesis, further indicating industrial recognition of the D-enantiomer's strategic value [2].

Synthesis recovery
Cross-study comparable
Recovery ~9.8%, relative synthesis rate 0.98
Supports procurement cost context
β-tyrosinase enzymatic synthesis
enzymatic synthesis recovery rate β-tyrosinase halogenated tyrosine procurement feasibility manufacturing complexity

D- vs. L-Enantiomer Tumor Retention: D-[¹²³I]-2-I-Tyrosine Shows Shorter Tumor Retention Than D-[¹²³I]-2-I-Phenylalanine

A follow-up comparative biodistribution study evaluated both D- and L-enantiomers of [¹²³I]-2-iodo-tyrosine against the corresponding phenylalanine analogs in R1M rhabdomyosarcoma tumor-bearing Wag/Rij rats [1]. D-[¹²³I]-2-I-tyrosine showed shorter tumor retention compared with D-[¹²³I]-2-I-phenylalanine. This differentiation is attributed to the presence of the phenolic hydroxyl group in tyrosine, which introduces additional metabolic handling pathways (e.g., sulfation, glucuronidation) not available to the phenylalanine scaffold. The L-enantiomers of both compounds also showed differential retention profiles. These data establish that the tyrosine scaffold — and more specifically the D-enantiomer of 2-iodotyrosine — occupies a distinct pharmacokinetic space relative to both its enantiomeric counterpart and its de-hydroxylated structural analog (2-iodophenylalanine), making it uniquely suited for imaging protocols that benefit from rapid tumor visualization followed by prompt clearance [1].

Tumor retention
Head-to-head
Shorter retention vs D-2-I-phenylalanine; distinct clearance profile
Supports rapid-clearance imaging fit
R1M model; dynamic imaging
tumor retention SPECT imaging phenylalanine analog structural comparator pharmacokinetics

D-Tyrosine,2-iodo- Best-Fit Application Scenarios Driven by Quantitative Differentiation Evidence


SPECT Tumor Imaging Tracer Development Requiring Rapid Blood Clearance with Preserved Tumor Contrast

The D-enantiomer of 2-iodotyrosine achieves equivalent tumor-to-background imaging contrast as its L-counterpart while clearing faster from the bloodstream — as demonstrated by the 32% lower absolute tumor DUR (1.7 vs. 2.5) but equivalent tumor-to-background ratio at 30 min post-injection in the R1M rhabdomyosarcoma model [1]. This profile is particularly valuable for same-day SPECT imaging protocols where minimizing systemic radiotracer exposure is a clinical priority. Developers of ¹²³I-labeled or ¹²⁴I-labeled tumor imaging agents should prioritize D-2-iodotyrosine over L-2-iodotyrosine when pharmacokinetic optimization for rapid clearance is a primary design criterion.

LAT1-Targeted Molecular Probe Design for Tumors Overexpressing System L Amino Acid Transporters

With approximately 75% of its cellular uptake mediated by Na⁺-independent LAT systems (predominantly LAT1) in R1M cells, D-2-iodotyrosine offers a more narrowly defined transporter engagement profile compared to the L-enantiomer [1]. LAT1 is a recognized tumor target due to its overexpression in glioblastoma, lung carcinoma, and other aggressive cancers. Researchers designing LAT1-selective delivery vectors or competitive uptake probes should select D-2-iodotyrosine to minimize confounding contributions from Na⁺-dependent transport systems that broaden the biodistribution of the L-enantiomer.

Metabolically Stable Iodinated Tracer for Prolonged In Vitro or In Vivo Tracking Studies

The combination of 5.6-fold higher β-tyrosinase degradation resistance compared to 2-chlorotyrosine (relative rates: 12.6 vs. 70.7) [1] and >10,000-fold lower IYD catalytic efficiency for the 2-iodo motif versus the 3-iodo motif makes D-2-iodotyrosine the most enzymatically stable monoiodinated tyrosine available. For metabolic labeling studies, protein turnover assays, or any application where the iodinated tag must persist in biological environments containing β-tyrosinase or IYD activity, D-2-iodotyrosine is the rational procurement choice over both other 2-halogenated tyrosines and the 3-iodo positional isomer.

Solid-Phase Peptide Synthesis Incorporating D-Configured Iodotyrosine Building Blocks

Industrial peptide synthesis applications requiring site-specific incorporation of an iodinated D-tyrosine residue should procure Fmoc-D-2-iodotyrosine or Boc-D-2-iodotyrosine based on explicit patent guidance that D-iodotyrosine is the preferred stereoisomer for protected iodotyrosine derivatives in synthetic peptide workflows [1]. The commercial availability of Fmoc-D-2-iodotyrosine at ≥95% purity (CAS 1391567-02-4) and the free amino acid D-2-iodotyrosine at 98% purity (CAS 1241675-93-3) from established chemical suppliers reduces the barrier to adoption for peptide chemists seeking enantiomerically pure, iodo-functionalized building blocks for structure-activity relationship (SAR) studies or therapeutic peptide candidate synthesis.

Application
Selection Property
Validation Focus
SPECT tracer development
Rapid blood clearance with preserved tumor contrast
Tumor-to-background ratio in imaging models
LAT1-targeted molecular probe
Predominantly LAT1-mediated, Na⁺-independent uptake
Transporter engagement in LAT1+ cell lines
Metabolically stable tracer studies
Combined β-tyrosinase and IYD resistance
Stability in enzyme-containing biological matrices
D-iodotyrosine peptide synthesis
Patent-reported D-enantiomer building block
Enantiomeric purity and coupling in SPPS
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